molecular formula C13H13FO2 B2586893 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287331-20-6

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2586893
CAS RN: 2287331-20-6
M. Wt: 220.243
InChI Key: RSXNJRHRUFHCCV-UHFFFAOYSA-N
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Description

“3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a compound that incorporates a bicyclo[1.1.1]pentane (BCP) unit . BCP derivatives are known for their versatility in synthetic chemistry and are used in various fields such as pharmaceuticals and material sciences . They can be substituted for common functional groups or linkages, offering a linear connection similar to para-phenylene .


Synthesis Analysis

The synthesis of BCP derivatives often involves the use of Grignard reagents . A two-step approach has been reported to obtain synthetically versatile BCP derivatives . This method allows the incorporation of BCP units in tetrapyrrolic macrocycles and the synthesis of a new class of calix4pyrrole analogues by replacing two bridging methylene groups with two BCP units . In addition, a doubly N-confused system was also formed in the presence of electron-withdrawing substituents at the BCP bridgeheads .


Molecular Structure Analysis

The molecular structure of BCP derivatives can be quite complex. For instance, the pyrrole rings in BCP containing macrocycles exist in 1,3-alternate or αβαβ conformations, as observed from single-crystal X-ray diffraction analyses and 2D NMR spectroscopy .


Physical And Chemical Properties Analysis

BCP derivatives are known for their unique physicochemical properties. For example, chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties . This can adjust the acidity/basicity of the neighboring functional groups and control the conformation .

Mechanism of Action

The mechanism of action of BCP derivatives can vary depending on their specific structure and the context in which they are used. For instance, in the context of medicinal chemistry, BCP derivatives can inhibit usual aggregation and metabolic inactivation in drugs .

Safety and Hazards

The safety and hazards associated with BCP derivatives can vary depending on the specific compound and its usage. For instance, the compound “3-[(tert-butoxy)carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid” has been associated with hazard statements H302, H315, H319, and several precautionary statements .

Future Directions

The future directions for research on BCP derivatives are promising. Given their high popularity in academic and industrial research, the number of BCP-containing molecules is growing dramatically every year . There is an increased demand for BCPs in pharmaceutical and material sciences, and several research groups are developing synthetic protocols for novel BCP building blocks .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c14-10-4-2-1-3-9(10)5-12-6-13(7-12,8-12)11(15)16/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXNJRHRUFHCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

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